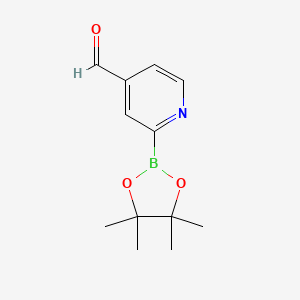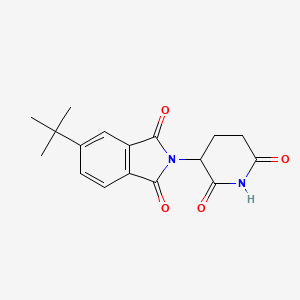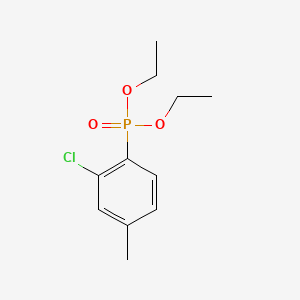![molecular formula C11H8N2O3 B15335057 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid is a complex organic compound belonging to the class of bipyridines. It features a pyridine ring system with a carboxylic acid group and a keto group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of pyridine derivatives with appropriate carboxylic acids under acidic or basic conditions.
Hydrothermal Synthesis: This method involves reacting the precursor molecules in a high-pressure, high-temperature aqueous environment, leading to the formation of the desired compound.
Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound through cross-coupling reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, altering the compound's reactivity and applications.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents introduced using halogenating agents or nucleophilic substitution reactions.
Major Products Formed:
Oxidized derivatives with increased acidity or reactivity.
Reduced forms with hydroxyl groups.
Substituted derivatives with altered electronic and steric properties.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic, magnetic, and electronic properties.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways or receptors.
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity.
Molecular Targets and Pathways:
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
In material science, it can influence the polymerization process, affecting the properties of the resulting materials.
Comparison with Similar Compounds
Nicotinic Acid: A simpler pyridine derivative with similar biological activity.
Pyridoxine (Vitamin B6): Another pyridine derivative with significant biological importance.
Bipyridine Ligands: Other bipyridine derivatives used in coordination chemistry.
Uniqueness: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications. Its ability to form stable complexes with metals and its potential biological activity make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
6-oxo-5-pyridin-4-yl-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(7-3-5-12-6-4-7)1-2-9(13-10)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
WYHGLLJKLVTQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)






![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)


